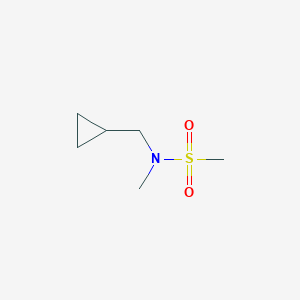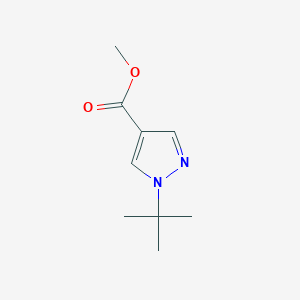![molecular formula C8H13NO2 B1488190 2-Aminospiro[3.3]heptane-2-carboxylic acid CAS No. 1378703-61-7](/img/structure/B1488190.png)
2-Aminospiro[3.3]heptane-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
The molecular formula of 2-Aminospiro[3.3]heptane-2-carboxylic acid is C8H14ClNO2 . Its average mass is 191.655 Da and its monoisotopic mass is 191.071304 Da .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Aminospiro[3.3]heptane-2-carboxylic acid is 162.0±8.0 °C and its predicted density is 0.99±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been performed. These compounds add to the family of sterically constrained amino acids, showing significance for further use in chemical synthesis, biochemistry, and drug design Radchenko, Grygorenko, & Komarov, 2010.
Research on conformationally restricted glutamic acid analogues, specifically stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, was conducted to mimic glutamate in a range of restricted conformations. This work aids in mechanistic studies and the systematic search for biologically active compounds Chernykh et al., 2014.
Applications in Drug Design and Medicinal Chemistry
Novel synthetic approaches have been developed for non-natural conformationally rigid spiro-linked amino acids. These analogues of glutamic acid and lysine, synthesized from 3-methylidenecyclobutanecarbonitrile, demonstrate potential for application in drug design due to their rigid structures Yashin et al., 2019.
The synthesis of novel non-natural conformationally restricted cyclopropane amino acids based on the spiro[3.3]heptane scaffold has been reported. These spirane analogues of γ-aminobutyric acid (GABA) could have implications in the study of GABAergic cascades in the human central nervous system Yashin et al., 2015.
Fluorinated Compounds for Medicinal Chemistry
- Fluorinated analogs based on the spiro[3.3]heptane motif have been synthesized, including challenges in deoxofluorination of sterically hindered carbonyl groups. These compounds, due to their three-dimensional shape and fluorine substitution pattern, are of interest in medicinal chemistry Chernykh et al., 2016.
Safety and Hazards
Handling of 2-Aminospiro[3.3]heptane-2-carboxylic acid should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and aerosols should be avoided. Use non-sparking tools and prevent fire caused by electrostatic discharge steam .
Propiedades
IUPAC Name |
2-aminospiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8(6(10)11)4-7(5-8)2-1-3-7/h1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPDMXRVYWPLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminospiro[3.3]heptane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)
